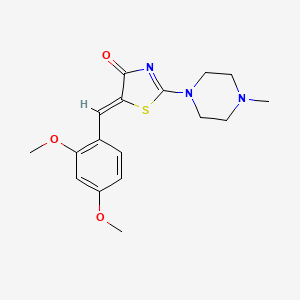

![molecular formula C20H14BrN3O4 B11620047 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11620047.png)

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

説明されている化合物は、興味深い構造を持つ複雑な有機分子です。これを詳しく見てみましょう。

化学式: CHBrNO

IUPAC名: (5E)-5-[(5-ブロモ-1H-インドール-3-イル)メチリデン]-1-(4-メトキシフェニル)-1,3-ジアジナン-2,4,6-トリオン

2. 製法

合成経路:

-

インドールとイソシアネートからの合成

- この化合物は、インドール(ヘテロ環式芳香族化合物)とイソシアネート誘導体との反応によって合成できます。この反応は縮合反応によって進行し、ジアジナン環を形成します。

- インドール部分は芳香族系を提供し、イソシアネート基はジアジナン環に寄与します。

- 反応スキーム:

インドール+イソシアネート→ジアジナン誘導体

-

工業的生産方法

- 工業規模での生産では、通常、反応条件、スケーラビリティ、収率の最適化が行われます。

- 溶媒の選択、温度、触媒は、高い収率を達成するために重要な役割を果たします。

準備方法

Synthetic Routes:

-

Synthesis from Indole and Isocyanate

- The compound can be synthesized by reacting indole (a heterocyclic aromatic compound) with an isocyanate derivative. The reaction proceeds through a condensation process, forming the diazinane ring.

- The indole moiety provides the aromatic system, while the isocyanate group contributes to the diazinane ring.

- Reaction Scheme:

Indole+Isocyanate→Diazinane derivative

-

Industrial Production Methods

- Industrial-scale production typically involves optimizing reaction conditions, scalability, and yield.

- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.

化学反応の分析

反応性と主な生成物:

酸化: この化合物は酸化反応を起こし、窒素原子と炭素原子の様々な酸化状態を生成する可能性があります。

還元: 還元反応は、この化合物の還元形態を生成する可能性があります。

置換: インドール環またはジアジナン環の位置での置換反応は、この化合物を修飾できます。

一般的な試薬と条件:

主な生成物: これらの反応は、官能基または立体化学が変化した誘導体を含む様々な生成物を生じさせる可能性があります。

4. 科学研究への応用

この化合物は、様々な科学分野でいくつかの応用を持っています。

化学: 新しい分子の設計のための合成中間体として役立ちます。

生物学: 研究者は、生物学的巨大分子(タンパク質、DNAなど)との相互作用を調べています。

医学: 研究は、潜在的な治療的特性(抗がん剤、抗菌剤など)に焦点を当てています。

産業: 材料科学または触媒分野で利用される可能性があります。

科学的研究の応用

The compound has several applications across scientific fields:

Chemistry: It serves as a synthetic intermediate for designing novel molecules.

Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA).

Medicine: Investigations focus on potential therapeutic properties (e.g., anticancer, antimicrobial).

Industry: It may find use in materials science or catalysis.

作用機序

- この化合物の作用機序は、その特定の標的に依存します。

- 酵素、受容体、または細胞経路と相互作用し、細胞プロセスに影響を与える可能性があります。

- その正確な作用機序を解明するには、さらなる研究が必要です。

類似化合物との比較

独自性: インドール、ジアジナン、メトキシフェニル部分の組み合わせにより、この化合物は独自なものとなっています。

類似化合物:

特性

分子式 |

C20H14BrN3O4 |

|---|---|

分子量 |

440.2 g/mol |

IUPAC名 |

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H14BrN3O4/c1-28-14-5-3-13(4-6-14)24-19(26)16(18(25)23-20(24)27)8-11-10-22-17-7-2-12(21)9-15(11)17/h2-10,26H,1H3,(H,23,25,27)/b11-8+ |

InChIキー |

ASEKNUOKRVEJOY-DHZHZOJOSA-N |

異性体SMILES |

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O |

正規SMILES |

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

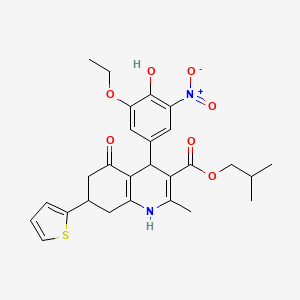

![methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11619969.png)

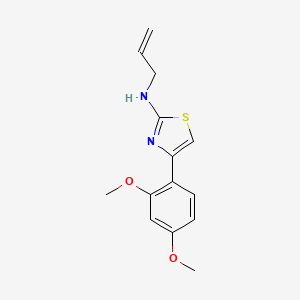

![N'-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide](/img/structure/B11619973.png)

![3-(4-fluorophenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620014.png)

![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620019.png)

![(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11620025.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11620031.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide](/img/structure/B11620055.png)

![7-cyclohexyl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620061.png)

![Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11620065.png)

![4-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620070.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide](/img/structure/B11620071.png)